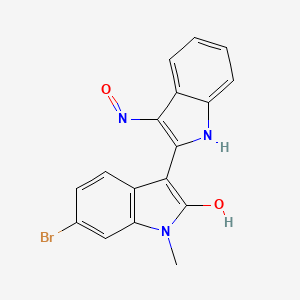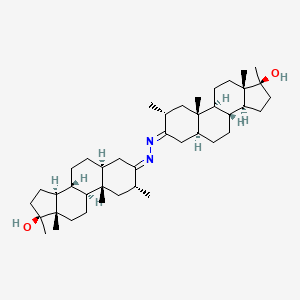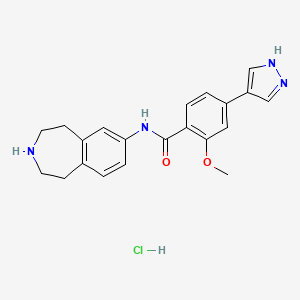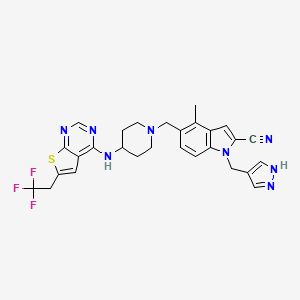
MI-503
描述
MI-503 is a highly potent and orally bioavailable small molecule inhibitor of the menin-mixed lineage leukemia interaction. This compound has shown significant promise in preclinical studies for its ability to inhibit the growth of leukemia cells and other cancer cells by targeting the menin-mixed lineage leukemia interaction .
科学研究应用
MI-503 具有广泛的科学研究应用,包括:
化学: 用作工具化合物来研究 menin-mixed lineage leukemia 的相互作用及其在基因调控中的作用。
生物学: 在细胞研究中使用,以研究 menin 抑制对细胞生长和分化的影响。
医学: 作为治疗白血病和其他癌症的潜在治疗剂进行探索。
作用机制
MI-503 通过结合 menin 蛋白并抑制其与 mixed lineage leukemia 蛋白的相互作用来发挥作用。这种抑制破坏了 mixed lineage leukemia 向靶基因的募集,导致基因表达发生变化,从而抑制癌细胞的生长和增殖。 所涉及的分子靶标和通路包括 menin-mixed lineage leukemia 的相互作用以及下游信号通路,这些通路调节细胞生长和存活 .
生化分析
Biochemical Properties
MI-503 plays a crucial role in biochemical reactions by inhibiting the interaction between menin and mixed lineage leukemia (MLL) proteins. Menin is a tumor suppressor protein encoded by the MEN1 gene, and its interaction with MLL proteins is essential for the development of certain types of leukemia. This compound occupies the F9 and P13 pockets on menin, forming hydrogen bonds with Tyr276, Trp341, and Glu366 . This inhibition disrupts the menin-MLL interaction, leading to the suppression of leukemogenic gene expression.
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. In leukemia cells, this compound treatment results in significant growth inhibition and apoptosis. The compound has been shown to reduce the expression of leukemogenic genes such as HOXA9 and MEIS1, which are downstream targets of the menin-MLL interaction . Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism, leading to reduced tumor growth and increased cell death in cancerous cells.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the menin protein, thereby inhibiting its interaction with MLL proteins. This binding prevents the transcriptional activation of leukemogenic genes, leading to decreased cell proliferation and increased apoptosis in leukemia cells . This compound’s ability to form hydrogen bonds with specific amino acids in the menin protein is critical for its inhibitory activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits high stability and bioavailability, making it suitable for long-term studies. Over extended periods, this compound treatment has been shown to consistently inhibit tumor growth and reduce leukemic burden in animal models . The stability and sustained activity of this compound make it a valuable tool for cancer research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits tumor growth without causing significant toxicity. At higher doses, the compound can induce adverse effects, including weight loss and hematological toxicity . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with menin and MLL proteins. The compound’s inhibition of the menin-MLL interaction affects the expression of various metabolic genes, leading to changes in metabolic flux and metabolite levels . These alterations contribute to the compound’s anti-leukemic effects.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound’s high bioavailability allows it to reach target tissues effectively. This compound interacts with transporters and binding proteins that facilitate its localization and accumulation in cancerous cells . This targeted distribution enhances its therapeutic efficacy.
Subcellular Localization
This compound’s subcellular localization is primarily within the nucleus, where it exerts its inhibitory effects on the menin-MLL interaction. The compound’s ability to localize to specific compartments is influenced by targeting signals and post-translational modifications . This precise localization is crucial for its activity and effectiveness in inhibiting leukemogenic gene expression.
准备方法
合成路线和反应条件
MI-503 的合成涉及多个步骤,从制备关键中间体开始反应条件通常涉及使用有机溶剂、催化剂以及特定的温度和压力条件以获得所需的产物 .
工业生产方法
This compound 的工业生产可能涉及将实验室合成方法扩展到更大的反应器,并优化反应条件以提高产率和纯度。 此过程还将包括严格的质量控制措施,以确保最终产品的质量和安全性 .
化学反应分析
反应类型
MI-503 经历各种化学反应,包括:
氧化: 此反应涉及添加氧或去除氢,通常使用氧化剂。
还原: 此反应涉及添加氢或去除氧,通常使用还原剂。
常用试剂和条件
在涉及 this compound 的反应中使用的常用试剂包括高锰酸钾等氧化剂、氢化锂铝等还原剂以及氢氧化钠等亲核试剂。 反应条件因具体反应而异,但通常涉及受控温度和压力 .
主要产物
从这些反应中形成的主要产物取决于具体的反应路径。 例如,氧化反应可能产生 this compound 的氧化衍生物,而还原反应可能产生化合物的还原形式 .
相似化合物的比较
类似化合物
与 MI-503 类似的化合物包括其他 menin 抑制剂,如 MI-463、MI-2 和 MI-136。 这些化合物也靶向 menin-mixed lineage leukemia 的相互作用,但它们的效力、生物利用度和特异性可能有所不同 .
This compound 的独特性
This compound 的高效力和口服生物利用度使其成为作为治疗剂进一步开发的有希望的候选者。 它在临床前模型中能够实现肿瘤生长的显着抑制,使其区别于其他 menin 抑制剂 .
属性
IUPAC Name |
4-methyl-1-(1H-pyrazol-4-ylmethyl)-5-[[4-[[6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-yl]amino]piperidin-1-yl]methyl]indole-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27F3N8S/c1-17-19(2-3-25-23(17)8-21(11-32)39(25)14-18-12-35-36-13-18)15-38-6-4-20(5-7-38)37-26-24-9-22(10-28(29,30)31)40-27(24)34-16-33-26/h2-3,8-9,12-13,16,20H,4-7,10,14-15H2,1H3,(H,35,36)(H,33,34,37) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DETOMBLLEOZTMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1C=C(N2CC3=CNN=C3)C#N)CN4CCC(CC4)NC5=C6C=C(SC6=NC=N5)CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27F3N8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of 4-Methyl-1-(1H-pyrazol-4-ylmethyl)-5-[(4-{[6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-yl]amino}piperidin-1-yl)methyl]-1H-indole-2-carbonitrile (MI-503)?
A: this compound is a small molecule inhibitor that specifically targets the interaction between menin and mixed lineage leukemia 1 (MLL1) [, , , ]. This interaction is crucial for the formation of the COMPASS complex, which plays a vital role in gene expression by depositing the H3K4me3 activating mark on target gene promoters [, , ].
Q2: What are the downstream effects of disrupting the menin-MLL interaction with this compound?
A2: Disrupting this interaction leads to the downregulation of several genes involved in cell proliferation, migration, and survival. Specifically, this compound has been shown to:
- Reduce H3K4 methylation and transcriptional repression of target genes: Including PEG10 in hepatocellular carcinoma [] and HOXD13 in Ewing sarcoma [, , ].
- Induce apoptosis and cell cycle arrest: This effect has been observed in various cancer cell lines, including leukemia, neuroblastoma, and hepatocellular carcinoma [, , , , ].
- Inhibit tumor growth and metastasis: Studies in animal models have shown that this compound can effectively suppress tumor growth and spread in several cancer types, including leukemia, Ewing sarcoma, and hepatocellular carcinoma [, , , ].
- Synergistically enhance the efficacy of other anticancer agents: this compound has shown synergistic activity when combined with sorafenib in hepatocellular carcinoma [] and venetoclax in KMT2A-rearranged acute lymphoblastic leukemia [].
Q3: Which cancers are particularly sensitive to this compound treatment?
A3: this compound has shown promising activity against various cancers, particularly those driven by the menin-MLL interaction:
- MLL-rearranged (MLL-r) Leukemia: This type of leukemia is characterized by chromosomal translocations involving the MLL1 gene, leading to the formation of oncogenic fusion proteins that rely on the menin interaction for their function [, , ].
- Ewing Sarcoma: This aggressive bone and soft-tissue tumor is characterized by the EWS-FLI1 fusion oncogene. Menin has been identified as a critical regulator of the serine biosynthetic pathway in Ewing sarcoma, contributing to its oncogenic activity [, ].
- Neuroblastoma: This pediatric cancer exhibits overexpression of menin, and studies suggest that this compound can inhibit its growth by targeting cancer stem cells [, , ].
- Hepatocellular Carcinoma: High menin levels correlate with poor prognosis in HCC patients. This compound demonstrates antitumor activity by downregulating genes critical for HCC cell proliferation and migration [].
Q4: What is the role of DYRK1A in KMT2A-rearranged acute lymphoblastic leukemia, and how does this compound treatment impact it?
A: DYRK1A is a kinase that has been identified as a crucial factor for KMT2A-R ALL cell survival [, ]. The oncogenic KMT2A fusion protein directly binds to and positively regulates DYRK1A expression. Interestingly, while DYRK1A negatively regulates cell proliferation, its inhibition by EHT1610 leads to the upregulation of MYC and hyperphosphorylation of ERK, ultimately causing cell cycle arrest [].
Q5: How does combining this compound with venetoclax affect KMT2A-R ALL cells?
A: DYRK1A inhibition through EHT1610 increases MYC expression, which subsequently leads to the accumulation of the pro-apoptotic protein BIM []. This sensitizes KMT2A-R ALL cells to BCL2 inhibition. Combining EHT1610 with venetoclax, a BCL2 inhibitor, synergistically kills KMT2A-R ALL cells [], suggesting a potential novel therapeutic strategy for this type of leukemia.
Q6: Has this compound shown efficacy in preclinical models of Ewing sarcoma?
A: Yes, while this compound has shown promise, another Menin inhibitor, VTP-50469, was evaluated in vivo against Ewing sarcoma preclinical models []. Although it significantly prolonged the time to event in some models, the effect size was generally small, and tumor regression was not observed []. This suggests that the Menin-MLL1 interaction might play a less critical role in Ewing sarcoma compared to MLL-rearranged leukemia.
Q7: How does this compound affect gastrin expression and what implications does this have for treating gastrinomas?
A: Menin is a known tumor suppressor of neuroendocrine tumors, including gastrinomas []. This compound has been shown to suppress hypergastrinemia by blocking the nuclear export of menin and reducing gastrin gene expression []. This finding highlights the potential of this compound as a targeted therapy for gastrinomas, especially those associated with MEN1 mutations that destabilize nuclear menin expression [].
Q8: What is the significance of identifying clinically relevant MEN1 mutations, such as R516fs and E235K, in the context of this compound's mechanism of action?
A: Studies have shown that clinical MEN1 mutations, like R516fs and E235K, can lead to decreased stability and function of the menin protein []. These mutations often result in reduced menin protein half-life and impaired nuclear localization. This is significant because this compound acts by stabilizing nuclear menin, thereby rescuing its tumor-suppressive function.
Q9: Can this compound potentially be used to treat renal fibrosis?
A: Research suggests potential. Inhibition of the MLL1-menin interaction using this compound has been shown to attenuate renal fibrosis in a mouse model of obstructive nephropathy []. The study indicated that this compound achieved this by inhibiting epithelial-mesenchymal transition (EMT) and renal fibroblast activation, key processes driving fibrosis development.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




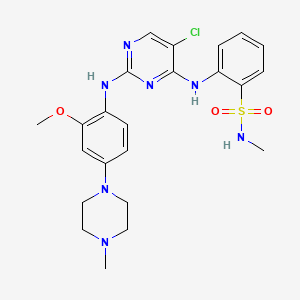
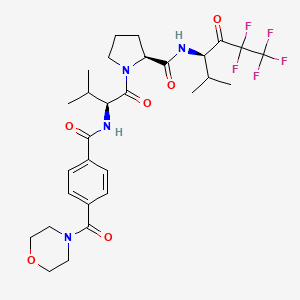
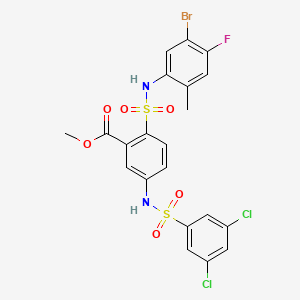

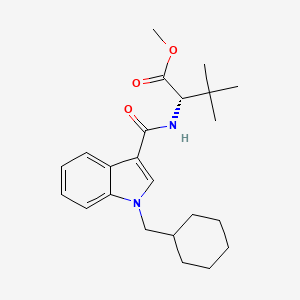
![1-(5-amino-2,3-dihydro-1H-inden-2-yl)-3-(8-fluoro-3,4-dihydro-2H-1,4-benzoxazin-6-yl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B608953.png)
![N-(2-Methyl-1-(2-(1-methylpiperidin-4-yl)phenyl)propan-2-yl)-4-(2-(methylsulfonyl)-1H-benzo[d]imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-amine](/img/structure/B608956.png)
